![molecular formula C9H12N2OS B2913563 4-Methyl-2-(thiolan-3-yloxy)pyrimidine CAS No. 2195879-20-8](/img/structure/B2913563.png)
4-Methyl-2-(thiolan-3-yloxy)pyrimidine
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Overview
Description
4-Methyl-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic organic compound that has gained significant attention in the field of pharmaceutical research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Antitumor Activity
The thiazolo [3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated high antitumor activity . These compounds exhibit potential as anticancer drugs due to their structural similarity to purine. Researchers have explored modifications to enhance their binding affinity with biological targets.
Biological Target Interaction
The thiazolo [3,2-a]pyrimidine ring system’s structural resemblance to purine provides opportunities for designing ligands that effectively bind to biological targets. Researchers can exploit this similarity to develop compounds with improved pharmacological profiles.
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 . This could be a potential mode of action for 4-Methyl-2-(thiolan-3-yloxy)pyrimidine, given its structural similarity to other pyrimidine derivatives.
Biochemical Pathways
It’s worth noting that pyrimidine derivatives have been associated with the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may influence inflammatory pathways.
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs are generally discussed in terms of their biological potency and their pharmacokinetics/pharmacodynamics .
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been associated with reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-methyl-2-(thiolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-2-4-10-9(11-7)12-8-3-5-13-6-8/h2,4,8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQWNRSUNPFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(thiolan-3-yloxy)pyrimidine |
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